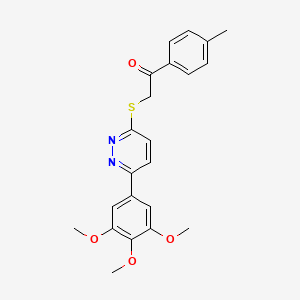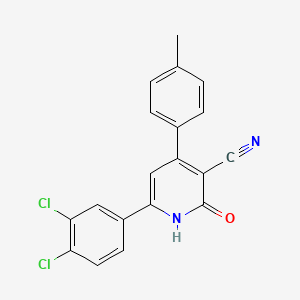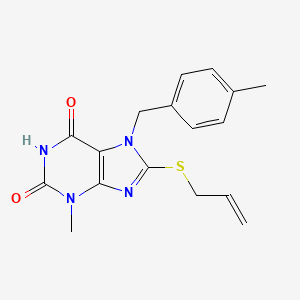
Fmoc-L-Lys(Boc)-DmbGly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-Lys(Boc)-DmbGly-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of lysine, a naturally occurring amino acid, and is modified with various protective groups to facilitate its incorporation into peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butoxycarbonyl (Boc) group, and a dimethylglycine (DmbGly) residue.
作用機序
Target of Action
Fmoc-L-Lys(Boc)-DmbGly-OH is a derivative of the amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine residues. The specific role of these targets would depend on the context of the biological system in which they are found.
Mode of Action
The compound interacts with its targets through the process of peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are protective groups used in peptide synthesis . They prevent unwanted side reactions and are removed in a controlled manner during the synthesis process .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the desired sequence
Action Environment
The action of this compound is typically carried out in a laboratory setting under controlled conditions. Factors such as temperature, pH, and the presence of other reagents can influence the efficacy and stability of the compound. Proper storage is also crucial to maintain the stability of the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Lys(Boc)-DmbGly-OH typically involves multiple steps, starting with the protection of the lysine amino group. The Fmoc group is introduced using Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) in the presence of a base such as diisopropylethylamine (DIPEA). The Boc group is then added using di-tert-butyl dicarbonate [(Boc)2O] under basic conditions . The final step involves the incorporation of the dimethylglycine residue, which can be achieved through standard peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
Fmoc-L-Lys(Boc)-DmbGly-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF) and removal of the Boc group using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.
Substitution Reactions: Introduction of different functional groups at specific positions on the lysine residue.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA for Boc removal.
Coupling: DIC and HOBt in DMF or dichloromethane (DCM).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include peptides with specific sequences and functionalities, depending on the desired application.
科学的研究の応用
Chemistry
Fmoc-L-Lys(Boc)-DmbGly-OH is widely used in solid-phase peptide synthesis (SPPS) to create complex peptides and proteins. It serves as a building block for the synthesis of peptides with specific sequences and functionalities .
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the effects of specific amino acid modifications on protein function .
Medicine
In medicinal chemistry, this compound is used to develop peptide-based drugs and therapeutic agents. It is also employed in the design of peptide vaccines and diagnostic tools .
Industry
Industrially, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications, including drug delivery and tissue engineering .
類似化合物との比較
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-L-Lys(Boc)-DmbGly-OH but lacks the dimethylglycine residue.
Fmoc-Lys(Fmoc)-OH: Contains two Fmoc groups instead of one Fmoc and one Boc group.
Fmoc-D-Lys(Boc)-OH: The D-isomer of Fmoc-Lys(Boc)-OH.
Uniqueness
This compound is unique due to the presence of the dimethylglycine residue, which can enhance the stability and functionality of the synthesized peptides. This makes it particularly useful in applications where peptide stability and specific conformations are critical .
特性
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45N3O9/c1-37(2,3)49-35(44)38-19-11-10-16-31(34(43)40(22-33(41)42)21-24-17-18-25(46-4)20-32(24)47-5)39-36(45)48-23-30-28-14-8-6-12-26(28)27-13-7-9-15-29(27)30/h6-9,12-15,17-18,20,30-31H,10-11,16,19,21-23H2,1-5H3,(H,38,44)(H,39,45)(H,41,42)/t31-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWNZVPWGGHTFU-HKBQPEDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-difluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid](/img/structure/B2894105.png)
![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2894108.png)
![ethyl 2-({2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2894109.png)
![7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2894110.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2894112.png)



![2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2894118.png)




